![molecular formula C8H6BrN3O2 B2430709 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-16-0](/img/structure/B2430709.png)
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Description
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound used in scientific research for its potential therapeutic applications. It is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Scientific Research Applications
Synthesis and Chemical Reactivity
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is involved in various synthesis processes. A study conducted by Drev et al. (2014) explored the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the chemical reactivity and potential for creating diverse derivatives of pyrazolo[1,5-a]pyrimidine compounds (Drev et al., 2014). Catalano et al. (2015) discovered an intermediate that enables the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, highlighting its utility in synthesis (Catalano et al., 2015).
Antimicrobial Activity
Gein et al. (2009) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested them for antimicrobial activity. This research indicates the potential use of these compounds in developing antimicrobial agents (Gein et al., 2009).
Structural Studies
Research by Portilla et al. (2006) analyzed the molecular structure of pyrazolo[1,5-a]pyrimidines, which is crucial for understanding the properties and potential applications of these compounds (Portilla et al., 2006).
Electrophilic Substitutions
Atta (2011) conducted a study on the electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which may provide insights into the reactivity and potential modifications of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives (Atta, 2011).
properties
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLCHBDFJLSACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
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